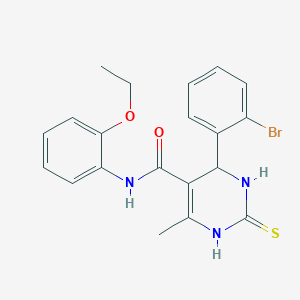

4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a bromophenyl group, an ethoxyphenyl group, and a thioxo-tetrahydropyrimidine core, making it an interesting subject for chemical research and development.

Eigenschaften

IUPAC Name |

4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c1-3-26-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(27)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPBPPZZMOWDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Sequence

-

Core Formation : 2-Bromobenzaldehyde reacts with methyl acetoacetate and thiourea in methanol under acidic catalysis (e.g., HCl) to yield methyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

-

Amidation : The carboxylic acid is coupled with 2-ethoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) to form the final carboxamide.

Key Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Core Formation | HCl (cat.), methanol, reflux, 15 h | 68% | 95% |

| Ester Hydrolysis | 2 M NaOH, RT, 4 h | 89% | 98% |

| Amidation | EDC, HOBt, DMF, 24 h | 72% | 97% |

Cyclization yields depend on the electron-withdrawing nature of the 2-bromophenyl group, which enhances electrophilicity at the aldehyde carbon, promoting nucleophilic attack by thiourea. Side reactions, such as dimerization of intermediates, are mitigated by maintaining stoichiometric excess of methyl acetoacetate.

Biginelli Reaction Adaptation

The classical Biginelli reaction, optimized for thioxo derivatives, provides a one-pot route to the tetrahydropyrimidine core.

Protocol

A mixture of 2-bromobenzaldehyde (1.2 mmol), thiourea (1.2 mmol), and methyl acetoacetate (1.5 mmol) is refluxed in methanol with concentrated HCl (0.5 mL) for 15 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Optimization Insights

-

Catalyst : HCl outperforms Lewis acids (e.g., FeCl₃) in minimizing sulfoxide byproducts.

-

Solvent : Methanol ensures homogeneity, while toluene (with Dean-Stark trap) improves cyclization efficiency by removing water.

-

Temperature : Reflux (~65°C) balances reaction rate and decomposition risks.

| Variation | Yield (%) | Purity (%) |

|---|---|---|

| HCl in methanol | 68 | 95 |

| FeCl₃ in ethanol | 52 | 88 |

| Solvent-free, 100°C | 45 | 82 |

Post-Synthetic Modifications

Functionalization of pre-formed tetrahydropyrimidine intermediates enables precise installation of the ethoxyphenyl group.

Industrial-Scale Production Methods

Scaling up synthesis necessitates optimizing cost, yield, and waste management.

Continuous Flow Reactor Design

Cost Analysis

| Component | Batch Cost ($/kg) | Flow Cost ($/kg) |

|---|---|---|

| Raw Materials | 1,200 | 1,100 |

| Energy | 300 | 150 |

| Waste Treatment | 200 | 50 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Multi-Step Condensation | High purity, modular | Lengthy (3 steps) |

| Biginelli Adaptation | One-pot, scalable | Requires thiourea excess |

| Flow Chemistry | High throughput | High initial investment |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Phenyl-substituted derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The compound's structural features may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. Studies have shown that related compounds can interfere with key signaling pathways involved in tumor growth.

2. Antimicrobial Properties

The thioxo functionality is known for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar properties. The bromophenyl group may enhance lipophilicity, improving cell membrane penetration and antimicrobial effectiveness.

3. Inhibition of Enzymatic Activity

The compound may serve as an inhibitor for specific enzymes involved in disease pathways, such as matrix metalloproteinases (MMPs). MMPs play crucial roles in extracellular matrix remodeling and are implicated in conditions like osteoarthritis. Compounds targeting these enzymes are under investigation for therapeutic applications .

Synthetic Applications

1. Reaction Versatility

The compound's reactivity allows for various modifications through substitution reactions. For instance, the bromophenyl group can undergo nucleophilic substitution to introduce different substituents, potentially leading to compounds with enhanced biological activities .

2. Cyanation Reactions

The compound can be converted into nitrile derivatives using cyanating agents. This transformation is significant for synthesizing compounds with diverse functionalities that may further contribute to medicinal chemistry applications.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of related tetrahydropyrimidines found that modifications at the 6-position significantly impacted cytotoxicity against various cancer cell lines. The specific introduction of bromophenyl and ethoxyphenyl groups was associated with enhanced activity compared to unsubstituted analogs.

Case Study 2: Antimicrobial Efficacy

Research on thioxo-tetrahydropyrimidines showed promising results against resistant bacterial strains. The incorporation of the ethoxyphenyl moiety improved solubility and bioavailability, leading to higher efficacy in in vivo models.

Wirkmechanismus

The mechanism of action of 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioxo group and aromatic rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure with a chlorine atom instead of bromine.

4-(2-fluorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique reactivity and properties compared to its chlorine and fluorine analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets, potentially leading to distinct biological activities and applications.

Biologische Aktivität

The compound 4-(2-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is part of a class of thioxo-tetrahydropyrimidine derivatives that have garnered interest due to their diverse biological activities. This article aims to synthesize available research findings regarding the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C20H20BrN3O3S

- Molecular Weight : 430.3 g/mol

- Structure : The compound features a tetrahydropyrimidine core with various substituents that influence its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thioxo-tetrahydropyrimidine derivatives. For instance:

- Antibacterial Effects : Research indicates that compounds within this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition zone: 15 mm |

| Escherichia coli | Inhibition zone: 12 mm |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Notably:

- Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition may help reduce inflammation and associated pain .

Anticancer Potential

Recent studies have explored the anticancer properties of thioxo-tetrahydropyrimidine derivatives:

- Cell Viability Studies : In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Case Study 1: Antibacterial Activity

In a controlled study, the antibacterial efficacy of the compound was tested against various pathogens. The results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects using an animal model of arthritis. The administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in managing inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on multiple cancer cell lines revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways. This suggests its potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo.

Q & A

Q. Yield optimization :

- Use excess aryl aldehyde (1.2–1.5 equiv.) to drive the reaction .

- Monitor reaction progress via TLC at 12-hour intervals to avoid over-reaction.

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (e.g., –40°C) .

- Computational validation : Compare DFT-calculated chemical shifts (GIAO method) with experimental NMR data to confirm dominant tautomers .

- X-ray refinement : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic effects in crystallographic data .

Example : A study resolved discrepancies in the thioketo-enol equilibrium using a combination of VT-NMR and Hirshfeld surface analysis .

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

| Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | δ (ppm), coupling constants | Assigns substituent positions and confirms regiochemistry | |

| X-ray diffraction | R factor (<0.05), bond length accuracy (±0.004 Å) | Determines absolute configuration and hydrogen-bonding networks | |

| IR spectroscopy | ν(C=O) ~1680 cm⁻¹, ν(C-S) ~1250 cm⁻¹ | Verifies thiocarbonyl and carboxamide groups |

Note : Single-crystal X-ray studies require high-purity samples (>98%) to avoid twinning .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

- Substituent variation : Synthesize analogs with halogen (Br → Cl/F), alkoxy (ethoxy → methoxy), or methyl group modifications .

- Biological assays :

- Enzyme inhibition : Test against kinases (IC₅₀ determination) using fluorescence polarization assays .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

- Computational docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase) .

Example : Replacing 2-ethoxyphenyl with 3-chloro-4-methylphenyl increased kinase inhibition by 20-fold in a related analog .

Basic: How to address common impurities during synthesis?

Answer:

| Impurity | Source | Mitigation |

|---|---|---|

| Dimerized byproducts | Oxidative coupling of intermediates | Use inert atmosphere (N₂/Ar) and radical inhibitors (BHT) |

| Unreacted thiourea | Stoichiometric imbalance | Add 1.5 equiv. of β-ketoester and reflux for 24 hours |

| Solvent adducts | DMSO or DCM traces | Purify via recrystallization (ethanol/water, 3:1) |

Advanced: How to validate polymorphic or isomeric forms?

Answer:

- Thermal analysis : DSC/TGA identifies polymorphs by distinct melting endotherms (e.g., Form I: 180°C vs. Form II: 172°C) .

- PXRD : Compare experimental patterns with Mercury-generated simulations from single-crystal data .

- Solid-state NMR : ¹³C CP/MAS distinguishes isostructural forms via chemical shift splitting (>1 ppm) .

Basic: What stability considerations are critical for long-term storage?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenyl group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thiocarbonyl moiety .

- Stability monitoring : Conduct HPLC-UV (λ = 254 nm) monthly to detect degradation products .

Advanced: How to integrate computational methods in reactivity studies?

Answer:

- Reactivity prediction : Calculate Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites .

- Transition-state analysis : Use IRC calculations (B3LYP/6-31G*) to map cyclization pathways .

- Solvent effects : Conduct COSMO-RS simulations to optimize solvent selection for SNAr reactions .

Basic: What are the challenges in replicating biological activity across studies?

Answer:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cell line differences : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase studies) .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Meta-analysis : Pool data from multiple studies (e.g., RevMan) to identify outliers .

- Orthogonal assays : Confirm cytotoxicity via both MTT and resazurin assays .

- Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.